molecular formula C23H24ClNO3 B2753513 3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903206-61-1

3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No. B2753513
CAS RN: 903206-61-1
M. Wt: 397.9
InChI Key: MGJLWPVLIOJXIA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic compound that belongs to the class of flavones. It has been studied for its potential use as a therapeutic agent for various diseases.

Scientific Research Applications

Pharmacokinetics Modulation

The piperidine ring is known to positively modulate the pharmacokinetic properties of drug substances . This modulation can enhance the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals, making compounds with this moiety potentially valuable in improving the efficacy of drugs.

Antibacterial Activity

Compounds with a piperazine or piperidine structure have been reported to exhibit antibacterial properties . The specific compound could be synthesized and tested against various bacterial strains to assess its efficacy as an antibacterial agent.

Anti-Tubercular Agents

Piperazine derivatives have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis . The compound could be explored for similar applications, given the structural similarities with known anti-tubercular agents.

Antioxidant Capacity

The chromen-4-one core is structurally similar to coumarins, which are known for their antioxidant properties . This compound could be investigated for its ability to scavenge free radicals and protect against oxidative stress.

Synthetic Intermediate

The compound could serve as a synthetic intermediate in the preparation of more complex molecules. Its structure could be modified through various chemical reactions to produce new compounds with potential biological activities .

Cancer Research

There is a possibility that this compound could be applied in cancer research, particularly in the study of cell differentiation and autophagy induction in cancer cells . This application would be based on the compound’s potential to influence cellular pathways.

properties

IUPAC Name

3-(4-chlorophenyl)-2-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO3/c1-16-22(17-5-7-18(24)8-6-17)23(26)20-10-9-19(15-21(20)28-16)27-14-13-25-11-3-2-4-12-25/h5-10,15H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJLWPVLIOJXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

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